molecular formula C6H2ClF2NO2 B1583395 2-Chloro-3,5-difluoronitrobenzene CAS No. 36556-59-9

2-Chloro-3,5-difluoronitrobenzene

Cat. No.: B1583395
CAS No.: 36556-59-9
M. Wt: 193.53 g/mol
InChI Key: RUWWVEDLBSUWIX-UHFFFAOYSA-N
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Description

2-Chloro-3,5-difluoronitrobenzene, also known as 2-Chloro-1,5-difluoro-3-nitrobenzene or Benzene, 2-chloro-1,5-difluoro-3-nitro-, is a chemical compound with the molecular formula C6H2ClF2NO2 . It has a molecular weight of 193.54 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one chlorine atom, and one nitro group attached . The molecule is achiral, with no defined stereocenters .

Scientific Research Applications

Synthesis of Derivatives

2-Chloro-3,5-difluoronitrobenzene serves as a precursor in the synthesis of various fluorinated compounds. For instance, its derivatives with pentafluorosulfanyl and perfluoroalkylthio groups have been developed, demonstrating its versatility in the creation of compounds with potential applications in areas like materials science and pharmaceuticals (Sipyagin et al., 2004).

Spectroscopic Analysis

The compound is also significant in spectroscopy, where detailed studies like FTIR and FT-Raman investigations have been conducted. These studies provide insights into its structural and vibrational characteristics, crucial for understanding its chemical behavior and potential applications (Ilango et al., 2008).

Nucleophilic Substitution Reactions

It's involved in nucleophilic substitution reactions, especially in orbital-controlled processes. This aspect is fundamental in organic chemistry, offering pathways for creating new compounds and understanding reaction mechanisms (Cervera et al., 1996).

Electrochemical Studies

Electrochemical studies involving this compound are also prominent. Such studies provide insights into reaction mechanisms and pathways, which are crucial for applications in electrochemistry and material science (Horio et al., 1996).

Oxidation-Reduction Reactions

Its role in oxidation-reduction reactions highlights its potential in synthetic organic chemistry, particularly in the synthesis of complex organic molecules. These reactions are fundamental in the development of new drugs and materials (Austin & Ridd, 1994).

Structural Studies

Structural studies of its derivatives provide insights into the molecular geometry and potential applications in material science and molecular design (Bhar et al., 1995).

Insecticide Synthesis

One notable application is in the synthesis of insecticides, where it serves as an intermediate or starting material. This highlights its potential in agricultural chemistry and pest control (Shi-long, 2006).

Theoretical and Computational Chemistry

Computational studies, including Hartree-Fock and density functional theory calculations, have been conducted on derivatives of this compound. These studies aid in understanding the electronic structure and properties, which are essential for designing new molecules and materials (Saravanan et al., 2017).

Properties

IUPAC Name

2-chloro-1,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWWVEDLBSUWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190058
Record name 2-Chloro-1,5-difluoro-3-nitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-59-9
Record name 2-Chloro-1,5-difluoro-3-nitrobenzene
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Record name 2-Chloro-1,5-difluoro-3-nitrobenzene
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Record name 2-Chloro-1,5-difluoro-3-nitrobenzene
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Record name 2-chloro-1,5-difluoro-3-nitrobenzene
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Record name 2-Chloro-3,5-difluoronitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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